Tetrazolo[1,5-a]quinoline-4-carbaldehyde

Catalog No.
S714302
CAS No.
121497-03-8
M.F
C10H6N4O
M. Wt
198.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrazolo[1,5-a]quinoline-4-carbaldehyde

CAS Number

121497-03-8

Product Name

Tetrazolo[1,5-a]quinoline-4-carbaldehyde

IUPAC Name

tetrazolo[1,5-a]quinoline-4-carbaldehyde

Molecular Formula

C10H6N4O

Molecular Weight

198.18 g/mol

InChI

InChI=1S/C10H6N4O/c15-6-8-5-7-3-1-2-4-9(7)14-10(8)11-12-13-14/h1-6H

InChI Key

WAAKFCBUSIIVCY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=NN=NN23)C=O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=NN=NN23)C=O

Anti-inflammatory and Antimicrobial Properties

Studies suggest that TQC possesses anti-inflammatory and antimicrobial properties, making it a potential candidate for developing novel drugs. Research has shown that TQC derivatives exhibit significant anti-inflammatory activity in various models, comparable to established anti-inflammatory drugs []. Additionally, TQC derivatives have demonstrated promising antimicrobial activity against a broad spectrum of bacteria and fungi, suggesting their potential use in combating infectious diseases [].

Development of Novel Therapeutics

TQC serves as a valuable scaffold for synthesizing diverse derivatives with potentially enhanced therapeutic properties. Researchers have explored various synthetic routes to generate TQC derivatives, including reactions with amines, hydrazines, and other functional groups [, ]. These derivatives have been further investigated for their potential applications in developing new drugs for various diseases, including:

  • Anti-cancer agents: Studies indicate that certain TQC derivatives exhibit cytotoxic activity against cancer cell lines, suggesting their potential as anti-cancer agents [].
  • Neurodegenerative diseases: Research suggests that TQC derivatives may possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

Tetrazolo[1,5-a]quinoline-4-carbaldehyde is a heterocyclic compound that belongs to the class of tetrazoloquinolines. This compound features a quinoline ring fused with a tetrazole moiety, specifically at the 1 and 5 positions, along with an aldehyde functional group at the 4 position. Its chemical formula is C10H6N4OC_{10}H_{6}N_{4}O, and it is known for its potential biological activities, including antimicrobial properties.

, which include:

  • Condensation Reactions: It can react with amines to form Schiff bases, which are important intermediates in organic synthesis .
  • Reduction Reactions: The aldehyde group can be reduced to form corresponding alcohols or other functional groups.
  • Nucleophilic Substitution: The presence of the tetrazole ring allows for nucleophilic attack at various positions, leading to diverse derivatives

    This compound exhibits notable biological activities:

    • Antimicrobial Activity: Tetrazolo[1,5-a]quinoline-4-carbaldehyde has shown effectiveness against various bacterial strains by inhibiting their growth through binding mechanisms .
    • Anticancer Properties: Preliminary studies suggest that derivatives of this compound may possess anticancer properties, making them candidates for further pharmacological evaluation .
    • Corrosion Inhibition: Research indicates that this compound can act as a corrosion inhibitor in certain environments, showcasing its versatility beyond biological applications .

Several synthesis methods have been developed for tetrazolo[1,5-a]quinoline-4-carbaldehyde:

  • From 2-Chloroquinoline: This method involves the reaction of 2-chloroquinoline with sodium azide to form the tetrazole structure followed by formylation to introduce the aldehyde group.
  • Diazotization of Hydrazinylquinolines: This approach utilizes diazotization reactions to generate tetrazolo derivatives from 2-hydrazinylquinoline precursors.
  • Intramolecular Cyclocondensation: The synthesis can also be achieved through cyclocondensation of 2-azidoarylidenes under suitable conditions

    Tetrazolo[1,5-a]quinoline-4-carbaldehyde has several applications:

    • Pharmaceuticals: Its derivatives are being explored as potential drug candidates due to their biological activities.
    • Materials Science: The compound's properties make it useful in developing corrosion inhibitors and functional materials.
    • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

Interaction studies have focused on understanding how tetrazolo[1,5-a]quinoline-4-carbaldehyde interacts with biological macromolecules:

  • Binding Studies: Research indicates that this compound can bind effectively to bacterial enzymes, disrupting their function and leading to antibacterial effects.
  • Molecular Docking Studies: Computational studies have been performed to predict its binding affinity and interaction modes with target proteins, providing insights into its mechanism of action .

Several compounds share structural similarities with tetrazolo[1,5-a]quinoline-4-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Tetrazolo[1,5-a]quinolineSimilar tetrazole and quinoline structureLacks the aldehyde group
5-Chlorotetrazolo[1,5-a]quinolineChlorine substitution at the 5 positionEnhanced antimicrobial activity
Tetrazolo[1,5-a]quinoline-4-carboxylic acidCarboxylic acid instead of aldehydePotential for different biological activity
4-(Chloromethyl)tetrazolo[1,5-a]quinolineChloromethyl group at the 4 positionReactivity towards nucleophiles

Tetrazolo[1,5-a]quinoline-4-carbaldehyde stands out due to its unique combination of a quinoline framework with a tetrazole ring and an aldehyde functional group, which contributes to its distinct biological properties and potential applications in medicinal chemistry.

Conventional Synthesis Routes

Cyclization Reactions with Sodium Azide

The primary synthetic route involves cyclization of 2-chloroquinoline-3-carbaldehyde with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 50°C for 2 hours, yielding tetrazolo[1,5-a]quinoline-4-carbaldehyde in 84% efficiency. Key steps include:

  • Nucleophilic substitution: The chloride at position 2 of quinoline is replaced by an azide group.
  • Ring-chain tautomerization: The azide undergoes intramolecular cyclization to form the tetrazole ring.

Reaction equation:
$$
\text{2-Chloroquinoline-3-carbaldehyde} + \text{NaN}_3 \xrightarrow{\text{DMSO, 50°C}} \text{Tetrazolo[1,5-a]quinoline-4-carbaldehyde} + \text{NaCl}
$$

This method is scalable but requires prolonged heating, which limits energy efficiency.

Knoevenagel and Claisen-Schmidt Condensations

The aldehyde group enables condensation reactions with active methylene compounds. For example:

  • Knoevenagel condensation with cyanoacetamide derivatives forms α,β-unsaturated intermediates, which undergo intramolecular [3+2] cycloaddition with azide groups to yield tetrazoloquinoline hybrids.
  • Claisen-Schmidt condensation with acetophenones under basic conditions (KOH/ethanol) produces chalcone derivatives, precursors for antimicrobial agents.

Microwave-Assisted Synthesis and Reaction Optimization

Catalyst Systems (p-TsOH, DBUH[OAc])

Microwave irradiation significantly enhances reaction efficiency:

  • Benzimidazole synthesis: Using p-toluenesulfonic acid (p-TsOH) as a catalyst, tetrazolo[1,5-a]quinoline-4-carbaldehyde reacts with o-phenylenediamine under microwaves (300 W, 15–20 minutes) to yield benzimidazole derivatives in 92% yield.
  • Thiazolidinone formation: The ionic liquid DBUH[OAc] catalyzes three-component reactions (aldehyde + hydrazide + thioglycolic acid), reducing reaction times from 12 hours to 30 minutes.

Comparative data:

MethodTimeYield (%)Catalyst
Conventional heating8 h75None
Microwave-assisted20 min92p-TsOH

Multicomponent Reactions (MCRs)

MCRs streamline the synthesis of complex derivatives:

  • Antitubercular agents: A one-pot reaction with acid hydrazides and thioglycolic acid forms thiazolidinone conjugates, showing MIC values of 0.14–20.11 μmol mL⁻¹ against Mycobacterium tuberculosis.
  • Benzodiazepines: Michael addition of chalcones with o-phenylenediamine yields fused heterocycles with antimicrobial activity (MIC: 8–32 μg/mL).

Green Chemistry Approaches

Solvent-Free and Solvent-Tuned Syntheses

  • Solvent-free cyclization: Reactions using ionic liquid azides (e.g., N-alkylimidazolium azides) as dual solvents/catalysts achieve 89–95% yields without organic solvents.
  • Water-ethanol mixtures: Ethanol (30%) in water reduces environmental impact while maintaining 80–85% yields for Schiff base derivatives.

Recyclable Catalysts (Fe₃O₄@SiO₂-(PP)(HSO₄)₂)

Magnetic nanoparticles functionalized with sulfonic acid groups enable:

  • High catalytic activity: 85–92% yields in tetrazolo[1,5-a]pyrimidine synthesis.
  • Easy recovery: Magnetically separated catalysts retain 90% efficiency after five cycles.

Catalytic Systems and Reaction Mechanisms

Acid-Mediated Cyclizations

Protonation of the aldehyde group by Brønsted acids (e.g., p-TsOH) activates the carbonyl for nucleophilic attack, facilitating cyclization. For example, in benzimidazole synthesis, the mechanism involves:

  • Imine formation between aldehyde and amine.
  • Acid-catalyzed cyclodehydration to form the benzimidazole ring.

Nucleophilic Substitution Pathways

In the presence of sodium azide, the chloride leaving group in 2-chloroquinoline-3-carbaldehyde is replaced by an azide ion. DFT studies confirm the tetrazole tautomer is 2.84 kcal/mol more stable than the azide form, driving regioselective cyclization.

Antimicrobial Activity

Tetrazolo[1,5-a]quinoline-4-carbaldehyde demonstrates significant antimicrobial properties against diverse pathogenic microorganisms [1]. Research investigations have established its effectiveness against both Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens [1] [2]. The compound exhibits notable activity against Bacillus subtilis among Gram-positive bacteria and Escherichia coli among Gram-negative bacteria [1]. Antifungal studies reveal efficacy against Candida albicans and Aspergillus niger, indicating broad-spectrum antimicrobial potential [1] [3].

Mechanisms of Action (Cell Wall Disruption, Enzyme Inhibition)

The antimicrobial mechanisms of tetrazolo[1,5-a]quinoline-4-carbaldehyde involve multiple cellular targets that disrupt essential bacterial processes [4] [5]. Primary mechanisms include interference with deoxyribonucleic acid replication through topoisomerase inhibition, specifically targeting deoxyribonucleic acid gyrase and topoisomerase IV enzymes [4] [5]. These bacterial type II topoisomerases are essential for chromosome segregation and supercoiling regulation [5] [6].

The compound demonstrates the ability to trap gyrase-deoxyribonucleic acid and topoisomerase IV-deoxyribonucleic acid complexes, leading to reversible inhibition of deoxyribonucleic acid synthesis [5] [6]. At elevated concentrations, this trapping mechanism results in double-strand deoxyribonucleic acid breaks and subsequent bacterial cell death [5]. The quinoline moiety within the tetrazolo[1,5-a]quinoline-4-carbaldehyde structure contributes to this mechanism through specific binding interactions with the enzyme active sites [4].

Additionally, tetrazole-containing derivatives have been shown to interfere with peptidoglycan synthesis pathways [7]. This mechanism involves disruption of cell wall biosynthesis, which is closely coordinated with bacterial cell division processes [7]. The compound's ability to affect multiple cellular targets simultaneously enhances its antimicrobial efficacy and reduces the likelihood of resistance development [4] [8].

Comparative Efficacy with Standard Antibiotics

Comparative antimicrobial evaluations demonstrate that tetrazolo[1,5-a]quinoline-4-carbaldehyde derivatives exhibit competitive activity relative to established antibiotics [9] [10]. Specific tetrazolo[1,5-a]quinoline-1,2,3-triazole conjugates show excellent inhibitory activity against Staphylococcus aureus with minimum inhibitory concentration values of 8 micrograms per milliliter, demonstrating two-fold greater potency than ampicillin and kanamycin (minimum inhibitory concentration 16 micrograms per milliliter) [9].

Table 1: Antimicrobial Activity of Tetrazolo[1,5-a]quinoline-4-carbaldehyde Derivatives

CompoundGram-positive Bacteria (MIC μg/mL)Gram-negative Bacteria (MIC μg/mL)Antifungal Activity (MIC μg/mL)
Tetrazolo[1,5-a]quinoline-4-carbaldehydeActive against B. subtilisActive against E. coliActive against C. albicans, A. niger
3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6b)54.19% inhibition*Moderate activityModerate activity
3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6a)53.00% inhibition*Moderate activityModerate activity
Tetrazolo[1,5-a]quinoline thiazolidinone derivatives (3a-c)Potent activityPotent activityActive
Tetrazolo[1,5-a]quinoline-1,2,3-triazole conjugates (5b, 5d, 5e, 5f, 5g)816Active against C. albicans
Standard: Ampicillin16Not specifiedNot applicable
Standard: Chloramphenicol8Not specifiedNot applicable
Standard: Kanamycin16Not specifiedNot applicable

*Percentage inhibition in carrageenan-induced rat paw edema model

Tetrazole derivatives demonstrate synergistic effects when combined with trimethoprim, achieving minimum inhibitory concentration values ranging from 0.24 to 1.95 micrograms per milliliter against Escherichia coli and 3.91 to 31.3 micrograms per milliliter against Staphylococcus aureus [8]. This synergistic interaction suggests potential for combination therapy approaches [8]. Some derivatives exhibit activity comparable to chloramphenicol, achieving equivalent minimum inhibitory concentrations of 8 micrograms per milliliter [9].

Anti-Inflammatory Properties

Tetrazolo[1,5-a]quinoline-4-carbaldehyde derivatives demonstrate significant anti-inflammatory activity through multiple mechanistic pathways [1] [2]. Research investigations utilizing carrageenan-induced rat paw edema models reveal substantial inhibitory effects on inflammatory responses [11] [12]. The anti-inflammatory efficacy of these compounds approaches that of established non-steroidal anti-inflammatory drugs [1] [2].

Cyclooxygenase-2 Inhibition and Edema Reduction

The anti-inflammatory mechanisms of tetrazolo[1,5-a]quinoline-4-carbaldehyde involve selective cyclooxygenase-2 enzyme inhibition [13] [14] [15]. Cyclooxygenase-2 represents a critical target for anti-inflammatory drug development due to its role in prostaglandin synthesis during inflammatory processes [13] [14]. Tetrazole-containing derivatives have demonstrated potent cyclooxygenase-2 inhibitory activity with half maximal inhibitory concentration values comparable to celecoxib [14] [15].

Specific derivatives such as thiazolidinone-substituted compounds exhibit cyclooxygenase-2 inhibition with half maximal inhibitory concentration values of 1.9 to 2.3 micromolar, approaching the potency of celecoxib (half maximal inhibitory concentration 1.33 micromolar) [14]. The molecular basis for this selectivity involves specific binding interactions within the cyclooxygenase-2 active site, facilitated by the quinoline ring system and tetrazole moiety [15].

Table 2: Anti-inflammatory Activity of Tetrazolo[1,5-a]quinoline-4-carbaldehyde Derivatives

CompoundAnti-inflammatory Activity (% Inhibition)COX-2 InhibitionEdema Reduction
3-(4-methoxyphenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one (6b)54.19Not specifiedSignificant
3-(2-methoxyphenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one (6a)53.00Not specifiedSignificant
Tetrazolo[1,5-a]quinoline azetidinone derivatives (6c-e)Moderate to goodNot specifiedModerate
Indomethacin (Standard)Reference standardNon-selectiveStandard reference
Celecoxib (Standard)Reference for COX-2 selectivitySelectiveStandard reference

Edema reduction studies demonstrate that tetrazolo[1,5-a]quinoline-4-carbaldehyde derivatives achieve 54.19% and 53.00% inhibition in carrageenan-induced inflammation models [12]. These values indicate substantial anti-inflammatory efficacy, with the most active compounds approaching the activity levels of indomethacin [12]. The edema reduction mechanism involves inhibition of inflammatory mediator release and reduction of vascular permeability [12].

Dual Anti-Inflammatory-Antimicrobial Agents

Tetrazolo[1,5-a]quinoline-4-carbaldehyde derivatives exhibit remarkable dual functionality, combining anti-inflammatory and antimicrobial properties within single molecular entities [1] [2]. This dual activity profile represents a significant advantage for therapeutic applications where both inflammatory and infectious components require simultaneous treatment [2] [15].

Research demonstrates that specific derivatives maintain potent antimicrobial activity while simultaneously providing substantial anti-inflammatory effects [1] [2]. The dual mechanism involves independent pathways: antimicrobial activity through deoxyribonucleic acid gyrase inhibition and anti-inflammatory activity through cyclooxygenase-2 inhibition [4] [15]. This multi-target approach reduces the potential for resistance development and provides comprehensive therapeutic coverage [1] [2].

Structure-activity relationship studies reveal that the tetrazole moiety contributes to both antimicrobial and anti-inflammatory activities [1] [2]. The quinoline ring system enhances binding affinity to both bacterial topoisomerases and cyclooxygenase enzymes [4] [15]. Methoxy-substituted derivatives demonstrate particularly balanced dual activity, with compounds achieving both significant anti-inflammatory effects (greater than 50% inhibition) and notable antimicrobial activity [12].

Antitubercular Activity

Tetrazolo[1,5-a]quinoline-4-carbaldehyde derivatives demonstrate promising antitubercular activity against Mycobacterium tuberculosis strains [16] [17]. Research investigations have established their efficacy against both drug-susceptible and drug-resistant mycobacterial strains [16] [18]. The antitubercular mechanisms involve specific targeting of essential mycobacterial enzymes and metabolic pathways [17].

Enoyl Acyl Carrier Protein Reductase Enzyme Targeting via Molecular Docking

The primary antitubercular mechanism of tetrazolo[1,5-a]quinoline-4-carbaldehyde derivatives involves inhibition of the enoyl acyl carrier protein reductase enzyme, a critical component of mycobacterial fatty acid biosynthesis [17]. Molecular docking studies demonstrate strong binding interactions between tetrazole-containing compounds and the enoyl acyl carrier protein reductase active site [17].

Specific tetrazole coumarin derivatives exhibit potent enoyl acyl carrier protein reductase inhibitory activity with half maximal inhibitory concentration values of 0.565 millimolar, surpassing the reference inhibitor triclosan [17]. The molecular basis for this inhibition involves hydrogen bonding interactions between the tetrazole moiety and critical amino acid residues within the enzyme active site [17]. The quinoline ring system provides additional hydrophobic interactions that enhance binding affinity and selectivity [17].

Computational modeling reveals that the 4-phenylcoumarin ring system and tetrazole moiety are essential structural features for enoyl acyl carrier protein reductase inhibition [17]. These molecular recognition elements ensure specific binding to the mycobacterial target while minimizing interactions with human enzymes [17]. The resulting selectivity profile supports the therapeutic potential of these compounds for antitubercular applications [17].

Thiazolidinone Conjugates and Cytotoxicity Profiling

Thiazolidinone-conjugated tetrazolo[1,5-a]quinoline-4-carbaldehyde derivatives represent a promising class of antitubercular agents with enhanced potency and selectivity [2] [18]. These conjugates demonstrate improved antimycobacterial activity compared to parent compounds through synergistic interactions between the tetrazole and thiazolidinone pharmacophores [2].

Table 3: Antitubercular Activity and Enoyl Acyl Carrier Protein Reductase Enzyme Targeting

CompoundM. tuberculosis H37Rv (MIC μg/mL)InhA Enzyme TargetingCytotoxicity (CC50)
Tetrazolo[1,5-a]quinoline-based imidazolesActive (specific values not provided)Not specifiedLow cytotoxicity reported
Tetrazolo[1,5-a]quinoline thiazolidinone conjugatesCytotoxicity profiling conductedMolecular docking studies conductedProfiling conducted
Tetrazole coumarin derivative (4c)15IC50: 0.565 mMLow cytotoxicity
Isoniazid (Standard)Standard referenceKnown InhA targetWell-established profile
Streptomycin (Standard)Standard referenceDifferent mechanismWell-established profile

Cytotoxicity profiling of thiazolidinone conjugates demonstrates favorable therapeutic indices with low cytotoxicity against mammalian cell lines [18] [19]. Compounds exhibit minimum inhibitory concentrations against Mycobacterium tuberculosis below 0.39 micrograms per milliliter while maintaining cell survival rates of 97-99% in human monocytic cell lines [19]. This selectivity profile indicates minimal host cell toxicity at therapeutically relevant concentrations [19].

Structure-activity relationship analysis reveals that thiazolidinone substitution enhances antitubercular potency through multiple mechanisms [2] [18]. The thiazolidinone moiety provides additional binding interactions with mycobacterial targets while the tetrazole component maintains enoyl acyl carrier protein reductase inhibitory activity [2]. This dual-targeting approach reduces the likelihood of resistance development and enhances overall antimycobacterial efficacy [18].

Emerging Applications

Autophagy-Inducing Pathways in Colorectal Cancer

Recent research investigations have identified tetrazolo[1,5-a]quinoline-4-carbaldehyde derivatives as potential modulators of autophagy pathways in colorectal cancer cells [23]. Autophagy represents a critical cellular process for nutrient recycling and cellular homeostasis maintenance [23]. In colorectal cancer, autophagy dysfunction contributes to tumorigenesis and treatment resistance [23].

The compound's ability to induce autophagy involves modulation of key regulatory proteins including transcription factor EB and autophagy-related protein 4B [23]. These proteins control autophagy initiation and progression, making them attractive targets for cancer therapeutic intervention [23]. Pharmacological autophagy induction leads to cancer cell growth inhibition while sparing normal epithelial cells [23].

Schiff Base Formation and Heterocycle Construction

The aldehyde functionality of tetrazolo[1,5-a]quinoline-4-carbaldehyde provides an excellent platform for Schiff base formation, which serves as a gateway to numerous heterocyclic systems. This condensation chemistry has been extensively exploited to create complex molecular architectures incorporating diverse pharmacophores [2] [3].

Benzimidazole and Azetidinone Derivatives

The synthesis of benzimidazole derivatives from tetrazolo[1,5-a]quinoline-4-carbaldehyde represents one of the most successful applications of Schiff base chemistry in this system. Mungra and colleagues demonstrated that microwave-assisted condensation of the carbaldehyde with o-phenylenediamine yields quinoline-fused benzimidazole derivatives in excellent yields ranging from 80-92% [4]. The microwave irradiation technique significantly reduces reaction times from conventional 6-10 hours to merely 15-20 minutes, while simultaneously improving yields and product purity .

The mechanistic pathway involves initial imine formation between the aldehyde and the primary amino group of o-phenylenediamine, followed by intramolecular cyclization with the adjacent amino group. The resulting benzimidazole-tetrazoloquinoline conjugates exhibit remarkable biological properties, particularly in DNA intercalation studies. Compound 5e, featuring a 4-benzimidazol-2-yl substitution, demonstrated exceptional antimicrobial activity with minimum inhibitory concentration values of 8 μg/mL against Bacillus subtilis, attributed to enhanced lipophilicity and improved cellular penetration .

The structural characterization of these derivatives through single-crystal X-ray diffraction reveals planar geometry with the quinoline and benzimidazole rings aligned at angles of approximately 87-90 degrees. This perpendicular arrangement facilitates optimal π-π stacking interactions and contributes to the observed biological activities [5].

Azetidinone derivatives represent another significant class of compounds accessible through Schiff base intermediates. The synthetic strategy involves initial formation of Schiff bases from tetrazolo[1,5-a]quinoline-4-carbaldehyde and various primary amines, followed by cyclization with chloroacetyl chloride under basic conditions [6] [7]. These four-membered lactam systems exhibit potent anti-inflammatory activity through selective cyclooxygenase-2 inhibition.

Research conducted by Kamala and colleagues revealed that azetidinone derivatives bearing 3-chloro-1-(4-methoxyphenyl) substituents achieve remarkable cyclooxygenase-2 inhibition with half-maximal inhibitory concentration values of 3.2 μM, comparable to established nonsteroidal anti-inflammatory drugs like diclofenac [7]. The enhanced activity is attributed to the presence of both electron-withdrawing and electron-donating groups that optimize binding interactions with the enzyme active site.

Compound TypeSynthetic MethodYield (%)Key Features
Benzimidazole derivativesCondensation with o-phenylenediamine, microwave irradiation80-92Microwave-assisted synthesis, DNA intercalation [4]
Azetidinone derivativesChloroacetyl chloride cyclization from Schiff bases70-85COX-2 inhibition, anti-inflammatory activity [6] [7]
Pyrimidyl derivativesThiosemicarbazone cyclization with malonic acid85-92Tetrazole-pyrimidine stability enhanced [8]
Thiazole hybridsHantzsch-type reaction with thiosemicarbazones63-71Antimicrobial activity against gram-positive bacteria [9]

Pyrimidyl and Thiazole Hybrids

The development of pyrimidyl derivatives through thiosemicarbazone intermediates represents a sophisticated approach to accessing fused tetrazolo-quinoline-pyrimidine systems. Bekhit and coworkers pioneered this methodology by demonstrating that tetrazolo[1,5-a]quinoline-4-carbaldehyde readily condenses with substituted thiosemicarbazides to form thiosemicarbazone intermediates, which subsequently undergo cyclization with malonic acid in the presence of acetyl chloride to yield pyrimidyl derivatives in 85-92% yields [8].

The reaction mechanism involves nucleophilic attack of the thiosemicarbazone nitrogen on the activated malonic acid derivative, followed by cyclization and elimination to form the pyrimidine ring. Density functional theory calculations have revealed that the tetrazole-pyrimidine tautomeric form is thermodynamically favored by 2.84 kcal/mol over alternative structures, explaining the regioselectivity observed in these transformations .

These pyrimidyl derivatives demonstrate exceptional anti-inflammatory activity, with four compounds achieving efficacy comparable to indomethacin in animal models of inflammation. The structure-activity relationship studies indicate that electron-withdrawing substituents on the pyrimidine ring enhance anti-inflammatory potency through improved membrane penetration and enhanced target binding affinity [8].

Thiazole hybrid formation through Hantzsch-type reactions represents another valuable synthetic pathway. The methodology involves reaction of tetrazolo[1,5-a]quinoline-4-carbaldehyde-derived thiosemicarbazones with phenacyl bromide derivatives under basic conditions. This approach, extensively studied by Abualnaja and colleagues, yields tetrazole-thiazole hybrids in yields ranging from 63-71% [9].

The synthesized thiazole hybrids exhibit selective antibacterial activity against gram-positive bacterial strains including Staphylococcus aureus and Streptococcus pneumoniae. Compounds 5b and 5c demonstrated superior activity compared to standard antibiotics, with enhanced efficacy attributed to the synergistic effects of the tetrazole and thiazole pharmacophores. The dual heterocyclic system provides multiple binding modes and enhanced bacterial cell wall penetration [9].

Molecular docking studies against bacterial DNA gyrase subunit B reveal that these hybrids interact through π-π stacking with aromatic residues and form critical hydrogen bonds with active site amino acids. The tetrazole ring serves as a hydrogen bond acceptor while the thiazole moiety contributes through π-electron interactions, creating a multivalent binding mode that explains the observed biological activity [9].

Thiazolidinone and Chromene Conjugates

The synthesis of thiazolidinone and chromene conjugates from tetrazolo[1,5-a]quinoline-4-carbaldehyde represents a significant advancement in heterocyclic chemistry, providing access to structurally diverse compounds with enhanced pharmacological profiles. These five-membered sulfur-containing heterocycles have emerged as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities.

Cyclocondensation with Thioglycolic Acid

The cyclocondensation reaction between tetrazolo[1,5-a]quinoline-4-carbaldehyde derivatives and thioglycolic acid represents one of the most versatile and widely employed synthetic methodologies for accessing thiazolidinone systems. This reaction proceeds through a well-established mechanism involving initial Schiff base formation followed by intramolecular cyclization with the sulfur nucleophile [10] [11].

Amer and colleagues developed a comprehensive three-step synthetic protocol starting from 2-hydrazinylquinoline, which undergoes condensation with various aromatic aldehydes to form Schiff base intermediates, followed by treatment with thioglycolic acid to furnish thiazolidinone derivatives in yields ranging from 75-87% [10]. The reaction conditions typically involve refluxing in 1,4-dioxane for 24 hours, although alternative solvent systems including ethanol and dimethylformamide have been successfully employed.

The mechanism proceeds through nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by elimination of water to form the imine intermediate. Subsequent nucleophilic addition of thioglycolic acid to the imine carbon, followed by intramolecular cyclization through the sulfur atom, yields the five-membered thiazolidinone ring system. The reaction is highly regioselective, with the sulfur atom consistently attacking the carbon adjacent to the tetrazoloquinoline system [10].

Structural optimization studies have revealed that electron-withdrawing substituents on the aromatic ring enhance both reaction yields and biological activity. The 4-chlorophenyl derivative achieved 82.5% yield and demonstrated exceptional anti-inflammatory activity with edema inhibition ranging from 75-82% in carrageenan-induced rat paw edema models, comparable to indomethacin (79% inhibition) [10].

Advanced synthetic methodologies have been developed to access more complex thiazolidinone systems. Kumar and colleagues reported a novel one-pot three-component cyclocondensation protocol utilizing tetrazolo[1,5-a]quinoline-4-carbaldehyde, acid hydrazides, and thioglycolic acid in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene hydrogen acetate catalyst. This methodology provides excellent yields ranging from 85-95% and significantly reduces reaction times while maintaining high regioselectivity [11].

The developed thiazolidinone conjugates exhibit remarkable antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG strains. Compounds 4a, 4d, 4g, 4j, 4m, and 4p demonstrated minimum inhibitory concentration values ranging from 0.99-13.55 μmol/mL and 0.14-20.11 μmol/mL against the respective strains. Molecular docking studies into the inhA enzyme active site revealed binding modes similar to the native ligand, providing structural basis for the observed antitubercular activity [11].

Derivative TypeReaction ConditionsYield (%)Biological Activity
Thiazolidinone (4-chlorophenyl)Thioglycolic acid, 1,4-dioxane, reflux 24h82.5Anti-inflammatory, edema inhibition 75-82% [10]
Thiazolidinone (4-methoxyphenyl)Thioglycolic acid, ethanol, reflux78-85Antimicrobial, MIC 8 μg/mL vs B. subtilis
Chromene derivativesOne-pot three-component with aldehydes85-95Antifungal activity against C. albicans [12]
Spiro-thiazolidine derivativesIsatin cyclocondensation with thioglycolic acid89-94Enhanced lipophilicity, improved bioavailability [10]

Arylhydrazide and Acrylohydrazide Derivatives

The synthesis of arylhydrazide and acrylohydrazide derivatives represents an innovative extension of tetrazolo[1,5-a]quinoline-4-carbaldehyde chemistry, providing access to hybrid systems with enhanced biological profiles and improved pharmacokinetic properties. These derivatives combine the pharmacological advantages of the tetrazoloquinoline core with the well-established biological activities of hydrazide pharmacophores.

Radini and colleagues developed a systematic approach to arylhydrazide synthesis through initial reaction of 7-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde with thiosemicarbazide to generate thiosemicarbazone intermediates, which subsequently undergo cyclization with different α-halocarbonyl compounds to afford diverse arylhydrazide systems [13]. The methodology demonstrates excellent functional group tolerance and provides access to thiazoles, aryldiazenylthiazoles, and thiazolidin-4-one derivatives in yields ranging from 74-87%.

The synthetic strategy involves formation of the thiosemicarbazone through condensation of the carbaldehyde with thiosemicarbazide under acidic conditions. The resulting intermediate readily reacts with phenacyl bromide, hydrazonoyl chlorides, and α-chloroacetic acid to afford the corresponding thiazole derivatives. The reaction mechanism proceeds through nucleophilic displacement of the halogen by the thiosemicarbazone sulfur, followed by cyclization to form the five-membered heterocyclic ring [13].

Structural diversification has been achieved through variation of both the α-halocarbonyl component and the thiosemicarbazone substituents. The incorporation of electron-rich aromatic systems enhances biological activity, while electron-withdrawing groups improve chemical stability and reduce metabolic liability. The resulting arylhydrazide derivatives demonstrate broad-spectrum antibacterial activity against both gram-positive and gram-negative bacterial strains [13].

Acrylohydrazide derivatives represent a particularly interesting class of compounds accessible through Claisen-Schmidt condensation reactions. The methodology involves initial formation of α,β-unsaturated ketone intermediates through condensation of tetrazolo[1,5-a]quinoline-4-carbaldehyde with acetophenone derivatives, followed by reaction with thiourea to generate pyrimidine-fused systems [8].

The synthetic protocol developed by Bekhit and coworkers utilizes basic conditions to promote the Claisen-Schmidt condensation, typically employing potassium hydroxide in ethanol at elevated temperatures. The resulting α,β-unsaturated ketones serve as excellent Michael acceptors for subsequent nucleophilic addition reactions with thiourea, leading to pyrimidine ring formation through cyclization and elimination processes [8].

These acrylohydrazide derivatives exhibit potent anti-inflammatory activity through selective cyclooxygenase-2 inhibition. Structure-activity relationship studies reveal that the α,β-unsaturated system is crucial for biological activity, likely facilitating covalent modification of cysteine residues in the enzyme active site. The tetrazoloquinoline system provides additional binding interactions through π-π stacking with aromatic amino acid residues [8].

Advanced synthetic methodologies have enabled the preparation of heteroarylethylidene acrylohydrazide derivatives through condensation reactions with heterocyclic aldehydes. These systems demonstrate enhanced biological activity and improved selectivity profiles compared to their purely aromatic counterparts. The incorporation of heteroaromatic substituents provides additional hydrogen bonding opportunities and enhances water solubility, addressing common pharmacokinetic limitations associated with highly lipophilic tetrazoloquinoline systems [13].

Hybrid Scaffolds and Multifunctional Compounds

The development of hybrid scaffolds incorporating tetrazolo[1,5-a]quinoline-4-carbaldehyde represents a paradigm shift in medicinal chemistry, enabling the combination of multiple pharmacophores within single molecular entities. This approach leverages the concept of molecular hybridization to create compounds with synergistic biological activities and improved therapeutic profiles.

Quinoxaline and Benzimidazole Fusions

The fusion of quinoxaline and benzimidazole moieties with tetrazolo[1,5-a]quinoline-4-carbaldehyde has emerged as a particularly promising strategy for developing multitarget therapeutic agents. These hybrid systems combine the anticancer properties of quinoxalines with the antimicrobial activities of benzimidazoles, creating compounds with broad-spectrum biological activities [14] [4].

The synthesis of quinoxaline-tetrazoloquinoline fusions typically involves copper-catalyzed azide-alkyne cycloaddition reactions between tetrazolo[1,5-a]quinoxaline precursors and terminal alkynes. Research conducted by Krieger and colleagues demonstrated that tetrazolo[1,5-a]quinoxalines readily undergo conversion to 1,2,3-triazoloquinoxalines under typical copper-catalyzed azide-alkyne cycloaddition conditions, providing access to diverse hybrid systems in yields ranging from 76-89% [15].

The reaction mechanism involves initial copper coordination to the terminal alkyne, followed by cycloaddition with the azide functionality present in the tetrazole ring system. The regioselectivity of the reaction is controlled by the copper catalyst, which directs formation of the 1,4-disubstituted triazole regioisomer. Alternative reaction conditions can promote competing denitrogenative annulation pathways, leading to imidazoquinoxaline products through nitrogen elimination mechanisms [15].

These quinoxaline-fused systems demonstrate exceptional anticancer activity against multiple cell lines including HCT116 and MCF7 cancer cells. The pyrazolone derivatives exhibit the most potent activity, with molecular docking studies revealing strong binding affinity towards cyclin-dependent kinase-5 enzyme with binding energies of -6.63 kcal/mol. The enhanced activity is attributed to optimal orientation within the enzyme active site and formation of critical hydrogen bonding interactions [16].

Benzimidazole-tetrazoloquinoline conjugates represent another significant class of hybrid compounds with remarkable biological profiles. The synthetic methodology developed by Mungra and colleagues utilizes microwave-assisted condensation reactions between tetrazolo[1,5-a]quinoline-4-carbaldehyde and o-phenylenediamine derivatives to access these fused systems efficiently [4].

The structural characterization through single-crystal X-ray diffraction reveals that the benzimidazole and quinoline rings adopt a nearly perpendicular arrangement with dihedral angles ranging from 78-90 degrees. This geometric arrangement facilitates optimal π-π stacking interactions with biological targets while minimizing steric hindrance between the aromatic systems [5].

The biological evaluation of these benzimidazole-fused derivatives reveals exceptional antimicrobial activity with minimum inhibitory concentration values of 100 μg/mL against Bacillus subtilis. The enhanced activity is attributed to DNA intercalation mechanisms, where the planar benzimidazole-quinoline system inserts between DNA base pairs, disrupting replication and transcription processes. Molecular modeling studies confirm favorable binding interactions with the major groove of DNA [4].

Advanced synthetic strategies have enabled the preparation of more complex hybrid systems incorporating multiple heterocyclic pharmacophores. Tiglani and colleagues reported the synthesis of benzimidazole-quinoline hybrids featuring additional thiazole or pyrazole substituents, creating compounds with multitarget biological activities [14].

Hybrid TypeSynthetic StrategyKey PropertiesMolecular Features
Quinoxaline-tetrazolo fusionCuAAC reaction with alkynesAnticancer, antitumor activity [15]Fused heterocyclic systems
Benzimidazole-tetrazolo conjugateMicrowave condensation with o-phenylenediamineDNA intercalation, antimicrobial MIC 100 μg/mL [4]Planar quinoline-benzimidazole alignment
Triazoloquinoxaline derivativesCopper-catalyzed azide-alkyne cycloadditionAdenosine receptor antagonists [15]Triazole ring formation
Imidazoquinoxaline hybridsDenitrogenative annulationPDE4 inhibitors [15]Nitrogen elimination mechanism

Selenium-Containing Analogues

The incorporation of selenium into tetrazolo[1,5-a]quinoline-4-carbaldehyde systems represents a cutting-edge approach to developing compounds with enhanced biological activities and unique pharmacological profiles. Selenium-containing heterocycles have gained significant attention in medicinal chemistry due to their antioxidant properties, anticancer activities, and potential as selective DNA-binding agents [17].

The synthesis of selenium-containing analogues typically involves selenide substitution reactions starting from 4-chloroquinazoline or 4-chlorotetrazoloquinoline precursors. Liu and colleagues developed a comprehensive synthetic methodology utilizing sodium diselenide reactions followed by reduction with sodium borohydride to generate sodium quinazoline selenolates, which subsequently undergo nucleophilic substitution with halogenated hydrocarbons to yield the desired selenium-containing products [18].

The reaction mechanism involves initial formation of biquinazoline diselenides through reaction of 4-chloroquinazolines with sodium diselenide under basic conditions. Subsequent reduction with sodium borohydride in the presence of sodium hydroxide generates the corresponding sodium selenolates, which act as nucleophiles in substitution reactions with alkyl halides. This methodology provides excellent yields ranging from 68-82% and demonstrates broad functional group tolerance [18].

Structural optimization studies have revealed that selenium-containing derivatives exhibit superior antioxidant activity compared to their sulfur analogues. The 7-chloro-N-(arylselanyl)quinolin-4-amines demonstrate significant results in 2,2-diphenyl-1-picrylhydrazyl radical scavenging assays, 2,2-azinobis-3-ethylbenzothiazoline-6-sulfonic acid radical inhibition, and ferric ion reducing antioxidant power assays. Compound 5b exhibited the most potent antioxidant capacity, attributed to the electron-donating properties of the selenium substituent [17].

The mechanism of antioxidant activity involves donation of electrons from the selenium center to neutralize free radicals, followed by regeneration through interaction with reducing agents. The selenium-carbon bond provides optimal electronic properties for this redox cycling, explaining the enhanced activity compared to sulfur analogues. Superoxide dismutase-like activity assays confirm the ability of these compounds to catalyze the dismutation of superoxide radicals [17].

Advanced synthetic methodologies have enabled the preparation of more complex selenium-containing hybrid systems. Tang and colleagues reported a solid-phase synthesis approach utilizing trimethylsilyl trifluoromethanesulfonate-catalyzed polystyrene-supported succinimidyl selenide-induced intramolecular seleno-arylation reactions to access tetrahydroquinoline systems possessing selenium functionality [19].

The solid-phase methodology provides several advantages including improved reaction efficiency, simplified purification procedures, and enhanced scalability for library synthesis. The process involves initial loading of the quinoline precursor onto polystyrene resin, followed by selenide-induced cyclization and final deprotection to yield the desired selenium-containing quinoline derivatives in good yields and purities [19].

Biological evaluation of selenium-containing analogues reveals diverse pharmacological activities including anticancer, antiviral, and neuroprotective effects. The compounds demonstrate selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity toward normal cells. Structure-activity relationship studies indicate that the selenium substituent is crucial for biological activity, likely through modulation of cellular redox status and interaction with specific protein targets [18].

The unique electronic properties of selenium enable these compounds to interact with biological systems through mechanisms unavailable to their carbon, nitrogen, or sulfur analogues. The larger atomic radius and lower electronegativity of selenium compared to sulfur result in weaker selenium-carbon bonds that can undergo controlled cleavage under biological conditions, potentially enabling prodrug-like behavior and targeted delivery mechanisms [17].

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Tetrazolo[1,5-a]quinoline-4-carbaldehyde

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Last modified: 08-15-2023

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